8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
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Overview
Description
8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-2-one core, which is a derivative of coumarin, and is substituted with an ethoxy group, a pyridinyl group, and an oxadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where phenol reacts with ethyl acetoacetate in the presence of a strong acid catalyst.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine with an appropriate carboxylic acid derivative, followed by cyclization.
Coupling with Pyridine: The final step involves coupling the oxadiazole derivative with a pyridine ring, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have been studied for their antimicrobial and anticancer properties.
Coumarin Derivatives: Compounds with a chromen-2-one core, like coumarins, are known for their anticoagulant and anti-inflammatory activities.
Uniqueness
8-ethoxy-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the ethoxy group, pyridine ring, and oxadiazole ring in a single molecule allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-ethoxy-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-2-23-14-5-3-4-12-10-13(18(22)24-15(12)14)17-20-16(21-25-17)11-6-8-19-9-7-11/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNXBZWMZHVOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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